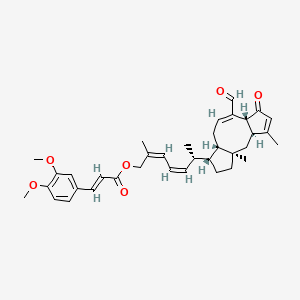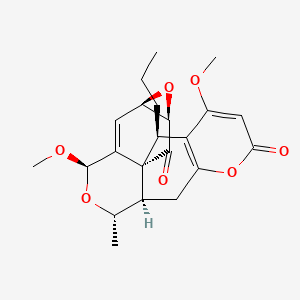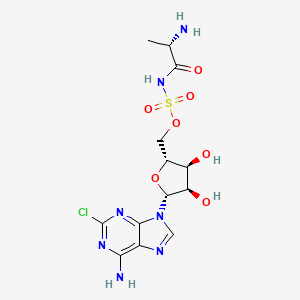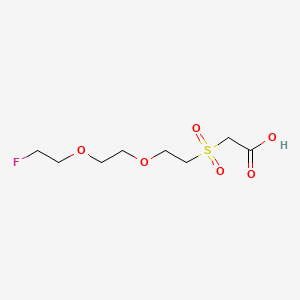
Bcl-2-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bcl-2-IN-8 is a small molecule inhibitor targeting the B-cell lymphoma 2 (BCL-2) protein, which plays a crucial role in regulating apoptosis. BCL-2 is often overexpressed in various cancers, leading to the evasion of programmed cell death and contributing to tumor survival and resistance to therapy. This compound is designed to inhibit the anti-apoptotic function of BCL-2, thereby promoting apoptosis in cancer cells and enhancing the efficacy of cancer treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bcl-2-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsReaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, purification methods, and quality control measures to ensure the consistency and reproducibility of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
Analyse Des Réactions Chimiques
Types of Reactions: Bcl-2-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Bcl-2-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BCL-2 in apoptosis and to develop new synthetic methodologies for BCL-2 inhibitors.
Biology: Employed in cell culture studies to investigate the mechanisms of apoptosis and the effects of BCL-2 inhibition on cell survival and proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, particularly those with high BCL-2 expression, such as chronic lymphocytic leukemia and acute myeloid leukemia.
Industry: Utilized in the development of new anticancer drugs and in the optimization of drug delivery systems
Mécanisme D'action
Bcl-2-IN-8 exerts its effects by binding to the hydrophobic groove of the BCL-2 protein, thereby preventing the interaction between BCL-2 and pro-apoptotic proteins such as BAX and BAK. This disruption of the BCL-2/BAX/BAK interaction leads to the activation of the intrinsic apoptotic pathway, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and activation of caspases that execute apoptosis. The molecular targets and pathways involved include the BCL-2 family of proteins, the mitochondrial apoptotic pathway, and downstream caspase activation .
Comparaison Avec Des Composés Similaires
Venetoclax: A highly selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
Navitoclax: A dual BCL-2/BCL-xL inhibitor with broader activity against various BCL-2 family proteins.
Obatoclax: A pan-BCL-2 inhibitor targeting multiple BCL-2 family proteins, including BCL-2, BCL-xL, and MCL-1
Uniqueness of Bcl-2-IN-8: this compound is unique in its high selectivity for BCL-2 over other BCL-2 family proteins, which may result in fewer off-target effects and improved therapeutic efficacy. Additionally, its specific binding affinity and mechanism of action make it a valuable tool for studying the role of BCL-2 in apoptosis and for developing targeted cancer therapies .
Propriétés
Formule moléculaire |
C36H44O6 |
|---|---|
Poids moléculaire |
572.7 g/mol |
Nom IUPAC |
[(2Z,4Z,6S)-6-[(1S,3R,6R,7S,9E,11R)-10-formyl-3,14-dimethyl-12-oxo-6-tricyclo[9.3.0.03,7]tetradeca-9,13-dienyl]-2-methylhepta-2,4-dienyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H44O6/c1-23(22-42-34(39)15-11-26-10-14-32(40-5)33(19-26)41-6)8-7-9-24(2)28-16-17-36(4)20-29-25(3)18-31(38)35(29)27(21-37)12-13-30(28)36/h7-12,14-15,18-19,21,24,28-30,35H,13,16-17,20,22H2,1-6H3/b9-7-,15-11+,23-8-,27-12-/t24-,28+,29+,30-,35-,36+/m0/s1 |
Clé InChI |
PJOCYDGJZHVESG-GZSXSUCZSA-N |
SMILES isomérique |
CC1=CC(=O)[C@@H]/2[C@@H]1C[C@]3(CC[C@@H]([C@@H]3C/C=C2/C=O)[C@@H](C)/C=C\C=C(\C)/COC(=O)/C=C/C4=CC(=C(C=C4)OC)OC)C |
SMILES canonique |
CC1=CC(=O)C2C1CC3(CCC(C3CC=C2C=O)C(C)C=CC=C(C)COC(=O)C=CC4=CC(=C(C=C4)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
